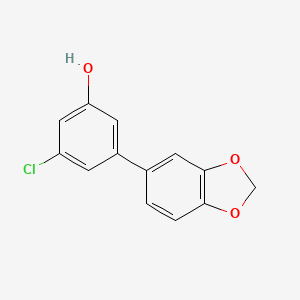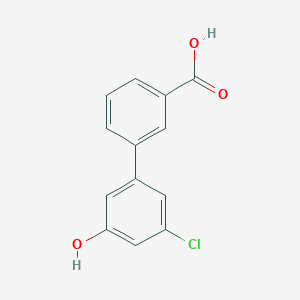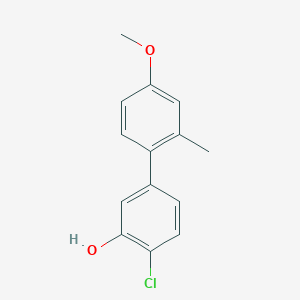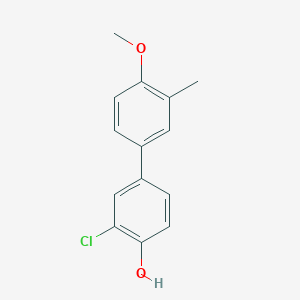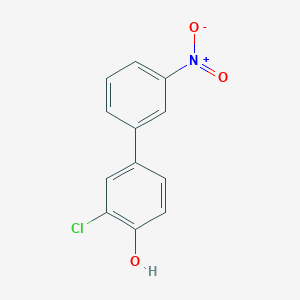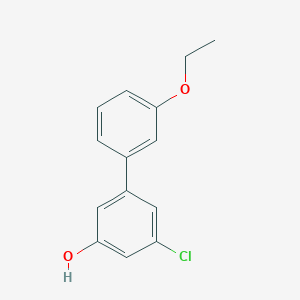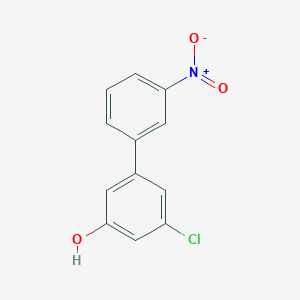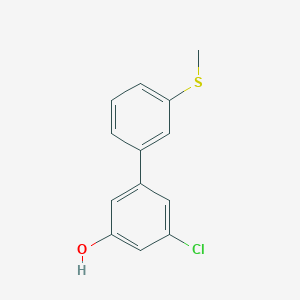
3-Chloro-5-(3-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-methylthiophenyl)phenol, 95% is a synthetic compound used in a variety of scientific research applications. This compound is a white to light yellow colored solid with a melting point of 145-150°C. This compound has a wide range of applications in research and development, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3-methylthiophenyl)phenol, 95% has a variety of potential applications in scientific research. One of the most common uses of this compound is as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound has been used in the synthesis of other compounds, such as 4-chloro-3-methylthiophenol, which has potential applications in the treatment of cancer and other diseases. This compound has also been used in the synthesis of other compounds, such as 4-chloro-3-methylthiophenol, which has potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3-methylthiophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methylthiophenyl)phenol, 95% are not fully understood. However, this compound has been shown to act as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(3-methylthiophenyl)phenol, 95% in laboratory experiments include its high purity and its ability to act as a substrate for the enzyme CYP2D6. Additionally, this compound is relatively inexpensive and can be easily synthesized in a two-step process. The main limitation of this compound is its lack of solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
The potential future directions for 3-Chloro-5-(3-methylthiophenyl)phenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of cancer and other diseases. Additionally, further research into its solubility in water and other solvents could provide new opportunities for its use in laboratory experiments. Finally, further research into its synthesis methods could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
3-Chloro-5-(3-methylthiophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chlorophenol with 3-methylthiophenol in the presence of sodium hydroxide and anhydrous sodium sulfate. This reaction produces the desired product in a yield of 95-97%. The second step involves the purification of the product by recrystallization.
Eigenschaften
IUPAC Name |
3-chloro-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDIZKNBRRHLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methylthiophenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


